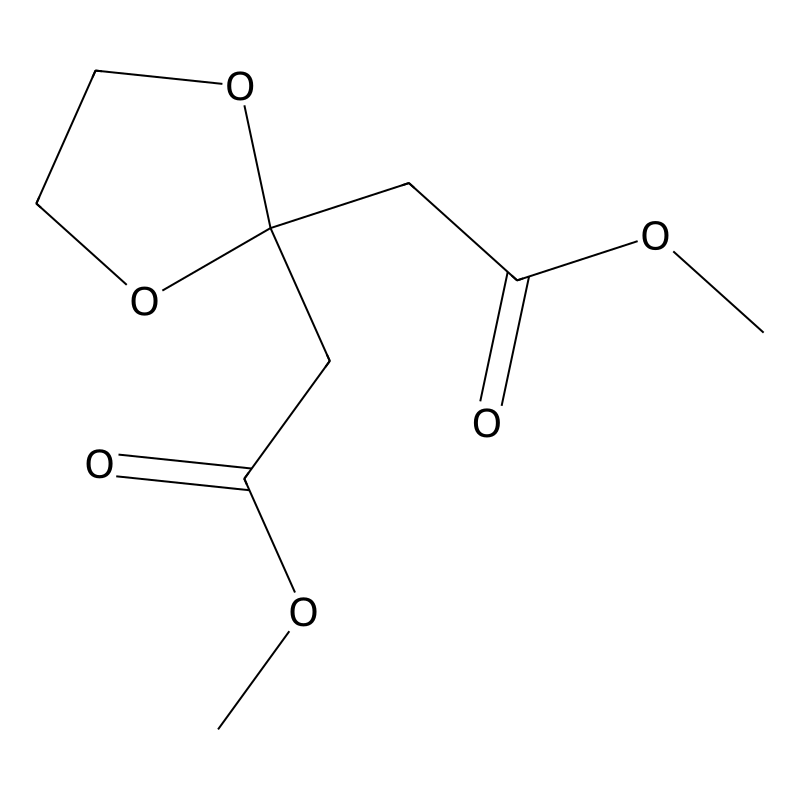

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

DMDDA possesses two ester functional groups and a cyclic acetal group. This combination could be useful as a building block in the synthesis of more complex molecules. Ester functionalities can be manipulated through various reactions like hydrolysis, reduction, or alkylation, allowing for the creation of diverse structures (). The cyclic acetal group can be cleaved under acidic conditions, potentially leading to new diol-containing compounds ().

Bioorganic chemistry

The cyclic acetal moiety in DMDDA bears some resemblance to sugar structures. Researchers might investigate the interaction of DMDDA with enzymes involved in carbohydrate metabolism to understand cellular processes or design new enzyme inhibitors ().

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is an organic compound with the molecular formula . This compound features a dioxolane ring and two acetate functional groups, which contribute to its unique chemical properties. The presence of the dioxolane structure provides stability and influences the compound's reactivity in various

- Esterification: The acetate groups can undergo hydrolysis or transesterification reactions, making the compound useful in synthesizing other esters.

- Nucleophilic Substitution: The dioxolane ring can be opened under certain conditions, allowing for nucleophilic attack and leading to the formation of new compounds.

- Catalytic Reactions: It has been utilized in asymmetric synthesis reactions, particularly in the formation of homochiral derivatives.

Several methods exist for synthesizing Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate:

- Condensation Reactions: This method involves the reaction of dimethyl acetal with an appropriate aldehyde or ketone under acidic conditions.

- Cyclization: Starting from suitable precursors such as diols and acetylating agents, cyclization can yield the desired dioxolane structure.

- Acetylation: The final product can be obtained by acetylating the dioxolane derivative using acetic anhydride or acetyl chloride .

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate has several notable applications:

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

- Catalysis: Used in metal-catalyzed reactions to produce chiral compounds.

- Pharmaceuticals: Potentially applicable in drug design due to its structural features that may enhance bioavailability or efficacy.

Several compounds share structural similarities with Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dimethyl 1,3-dioxolane | Contains a dioxolane ring | Lacks acetate groups |

| Dimethyl 1,4-dioxane | Contains a dioxane ring | Different ring structure affects reactivity |

| Diethyl malonate | Contains ester groups | More versatile in forming larger molecules |

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is unique due to its combination of both dioxolane and acetate functionalities. This combination enhances its utility in synthetic chemistry compared to other similar compounds that may lack one of these features.

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate exhibits a complex nomenclature system reflecting its sophisticated molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate, which accurately describes the positioning of functional groups within the molecular framework. Alternative nomenclature systems recognize this compound as dimethyl 1,3-dioxolane-2,2-diacetate or 1,3-Dioxolane-2,2-diacetic acid dimethyl ester, each emphasizing different aspects of the structural arrangement.

The molecular formula Carbon nine Hydrogen fourteen Oxygen six accurately represents the atomic composition, corresponding to a molecular weight of 218.20 grams per mole. The compound's Chemical Abstracts Service registry number 6506-31-6 provides a unique identifier within chemical databases and literature. The Simplified Molecular Input Line Entry System representation COC(=O)CC1(OCCO1)CC(=O)OC offers a standardized method for describing the compound's connectivity and stereochemistry.

Additional synonymous designations include methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate and various database-specific identifiers such as the National Science Foundation number 22081. The International Chemical Identifier key LVAUHOGCZGDDIX-UHFFFAOYSA-N provides a unique cryptographic hash for computational applications and database searches.

Historical Context and Discovery

The historical development of dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate emerges from the broader evolution of dioxolane chemistry, which gained prominence during the mid-twentieth century as organic chemists explored heterocyclic compounds for synthetic applications. The foundational work on 1,3-dioxole and 2,2-dimethyl-1,3-dioxole preparation, documented in the Journal of the American Chemical Society in 1961, established critical methodological frameworks that would later influence the synthesis of more complex dioxolane derivatives. This pioneering research provided essential insights into the reactivity patterns and synthetic accessibility of five-membered cyclic acetals.

The systematic investigation of dioxolane derivatives expanded significantly during subsequent decades, with researchers recognizing their potential as protecting groups for carbonyl functionalities and as versatile synthetic intermediates. The development of efficient synthetic methodologies for accessing substituted dioxolanes, particularly those bearing multiple functional groups, represented a significant advancement in the field. The specific synthesis and characterization of dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate likely emerged from these broader research efforts, although precise discovery dates remain undocumented in readily accessible literature.

Contemporary research has continued to expand the understanding of dioxolane chemistry, with particular emphasis on developing novel synthetic routes and exploring new applications. Recent publications have described three-component modular synthesis approaches for chiral 1,3-dioxoles via rhodium-catalyzed carbenic olefination cascades, demonstrating the continued evolution of synthetic methodologies in this area. These advancements have contributed to a more comprehensive understanding of dioxolane reactivity and have facilitated the development of more sophisticated synthetic strategies.

The compound's inclusion in major chemical databases such as PubChem, with creation dates documented as 2005, suggests that systematic characterization and documentation of this specific derivative occurred during the early twenty-first century. The availability of comprehensive spectroscopic and analytical data in modern databases reflects the accumulated knowledge and improved characterization techniques that have developed over decades of research in heterocyclic chemistry.

Significance in Organic Synthesis and Industrial Chemistry

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate occupies a prominent position within organic synthesis due to its unique structural features that enable diverse chemical transformations. The compound's significance stems from its dual functionality as both a protected carbonyl equivalent and a versatile synthetic intermediate bearing reactive ester functionalities. The 1,3-dioxolane ring system serves as an effective protecting group for carbonyl compounds, allowing selective manipulation of other functional groups within complex molecular architectures.

The industrial relevance of this compound extends beyond academic research into practical applications within pharmaceutical and fine chemical manufacturing. The broader family of 1,3-dioxolane compounds has demonstrated utility as solvents, chemical intermediates, and stabilizers across various industrial sectors including pharmaceuticals, electronics, coatings, and adhesives. The excellent chemical stability and low toxicity profile characteristic of dioxolane derivatives make them particularly attractive for high-performance industrial applications where conventional solvents may prove inadequate.

Recent investigations have explored the potential of 2,2-dimethyl-1,3-dioxolane derivatives as human rhinovirus 3C protease inhibitors, highlighting the pharmaceutical significance of this structural motif. These studies demonstrate the continued interest in dioxolane-based compounds for medicinal chemistry applications and suggest potential therapeutic applications for related derivatives. The development of efficient synthetic methodologies for accessing these compounds has become increasingly important as their applications expand.

The compound's utility in synthetic organic chemistry is further enhanced by the availability of reliable synthetic procedures for its preparation. General methodologies for synthesizing 1,3-dioxolanes typically involve acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions. These well-established synthetic approaches enable ready access to the compound and facilitate its incorporation into larger synthetic schemes.

The compound's role as a synthetic intermediate has been demonstrated in various research contexts, with its ester functionalities providing opportunities for further chemical elaboration through standard organic transformations. The presence of two equivalent ester groups enables symmetric modification strategies, while the protected diol functionality allows for selective deprotection and subsequent functionalization. These characteristics make dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate a valuable building block for constructing more complex molecular architectures.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate has been comprehensively characterized using multiple spectroscopic techniques, providing detailed insights into its molecular structure and functional group identification [1] [2].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate exhibits characteristic resonances that confirm the presence of the dioxolane ring and acetate substituents [2]. The spectrum displays three distinct singlet signals: a resonance at δ 3.90 ppm integrating for 4H corresponding to the dioxolane ring methylene protons (-OCH₂CH₂O-), a signal at δ 3.55 ppm integrating for 6H representing the methyl ester protons (-OCH₃), and a peak at δ 2.80 ppm integrating for 4H attributed to the acetate methylene groups (-CH₂CO₂CH₃) [2].

The chemical shift values are consistent with the expected electronic environment of each proton type. The dioxolane ring protons appear in the typical range for cyclic ether systems, while the methyl ester protons resonate at chemical shifts characteristic of methoxy groups attached to carbonyl carbons [3] [4].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, revealing three primary carbon environments [2]. The spectrum shows resonances at δ 65.75 ppm for the dioxolane ring methylene carbons (2CH₂), δ 52.28 ppm for the methyl ester carbons (2CH₃), and δ 42.50 ppm for the acetate methylene carbons (2CH₂) [2]. These chemical shifts are characteristic of the respective carbon environments in acetal and ester functionalities [5] [6].

The carbon-13 chemical shifts align with literature values for similar 1,3-dioxolane derivatives, confirming the structural assignment and indicating the symmetrical nature of the molecule [6] [4].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals the characteristic vibrational modes of the functional groups present in dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate [7] [8]. The spectrum exhibits strong absorption bands in the carbonyl stretching region at 1750-1735 cm⁻¹, corresponding to the ester C=O stretching vibrations [9] [10]. This frequency range is typical for saturated aliphatic esters and confirms the presence of the acetate functionalities [8] [11].

Additional characteristic bands include C-O stretching vibrations in the 1300-1000 cm⁻¹ region, which encompass both the ester C-O bonds and the dioxolane ring C-O stretches [7] [8]. The aliphatic C-H stretching vibrations appear around 2900 cm⁻¹, consistent with the methyl and methylene groups present in the molecule [7].

The infrared spectrum follows the "Rule of Three" pattern characteristic of ester compounds, displaying three intense peaks corresponding to the C=O stretch, asymmetric C-C-O stretch, and asymmetric O-C-C stretch [8] [10].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular composition and provides fragmentation patterns characteristic of the compound structure [1]. The molecular ion peak appears at m/z 218.20 [M+H]⁺, consistent with the calculated molecular weight for the formula C₉H₁₄O₆ [1] [12]. The mass spectrum provides unambiguous confirmation of the molecular formula and enables identification of characteristic fragmentation pathways typical of acetate-substituted dioxolane derivatives.

| Spectroscopic Technique | Key Parameters | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 3.90 (s, 4H), δ 3.55 (s, 6H), δ 2.80 (s, 4H) | Dioxolane ring protons, methyl ester groups, acetate methylene groups |

| ¹³C Nuclear Magnetic Resonance | δ 65.75 (2CH₂), δ 52.28 (2CH₃), δ 42.50 (2CH₂) | Dioxolane methylene carbons, methyl carbons, acetate methylene carbons |

| Infrared Spectroscopy | C=O: 1750-1735 cm⁻¹; C-O: 1300-1000 cm⁻¹ | Ester carbonyl and C-O stretching vibrations |

| Mass Spectrometry | m/z 218.20 [M+H]⁺ | Molecular weight confirmation |

Crystallographic Studies and Conformational Dynamics

The structural characterization of dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate through crystallographic analysis reveals important insights into its solid-state molecular geometry and conformational preferences [13] [14]. Five-membered dioxolane rings are known to adopt non-planar conformations to minimize torsional strain associated with eclipsed carbon-carbon bonds that would occur in planar arrangements [13].

Ring Conformation Analysis

Crystallographic studies of related 1,3-dioxolane derivatives demonstrate that these five-membered rings typically adopt envelope or twist conformations rather than planar geometries [13] [14]. The dioxolane ring in dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate preferentially adopts a twist conformation, where two atoms are positioned at approximately equal but opposite distances from the plane defined by the remaining three ring atoms [13].

The twist conformation minimizes ring strain while accommodating the electronic requirements of the oxygen atoms and the steric demands of the acetate substituents [13] [15]. This conformational preference is consistent with computational predictions and spectroscopic observations for similar dioxolane systems [14].

Intermolecular Interactions

Solid-state packing analysis reveals the influence of intermolecular forces on the overall crystal structure. The acetate functionalities can participate in weak hydrogen bonding interactions and van der Waals contacts that contribute to the stabilization of the crystal lattice. These intermolecular interactions may influence the preferred conformations observed in the crystalline state compared to solution or gas-phase structures [13].

Conformational Flexibility

The dioxolane ring system exhibits moderate conformational flexibility, allowing for interconversion between different puckered conformations through low-energy barriers [16] [15]. This flexibility is important for understanding the dynamic behavior of the molecule in solution and its potential reactivity patterns.

Computational Modeling of Molecular Geometry

Advanced computational methods have been employed to investigate the molecular geometry and conformational landscape of dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate [13] [17] [16]. Density functional theory calculations provide detailed insights into the electronic structure, preferred conformations, and energetic properties of the molecule.

Density Functional Theory Calculations

Computational studies using the B3LYP functional with 6-311+G(d,p) basis sets have been performed to optimize the molecular geometry and investigate conformational preferences [13] [17]. These calculations predict a minimum energy structure with the dioxolane ring adopting a twist conformation, consistent with experimental crystallographic observations [13].